molecular formula C6H14ClN5O B1660297 2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride CAS No. 7420-18-0

2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride

Cat. No.: B1660297
CAS No.: 7420-18-0
M. Wt: 207.66 g/mol
InChI Key: FXYZDFSNBBOHTA-UHFFFAOYSA-N
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Description

2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride is a chemical compound with the molecular formula C6H14ClN5O and a molecular weight of 207.66. This compound is known for its unique structure, which includes a morpholine ring and a guanidine group, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride typically involves the reaction of morpholine with guanidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride can be compared with other similar compounds, such as:

    Morpholine derivatives: These compounds share the morpholine ring structure and may have similar chemical properties and reactivity.

    Guanidine derivatives: These compounds contain the guanidine group and may exhibit similar biological activities. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

7420-18-0

Molecular Formula

C6H14ClN5O

Molecular Weight

207.66 g/mol

IUPAC Name

N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H

InChI Key

FXYZDFSNBBOHTA-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1/C(=N/C(=N)N)/N.Cl

SMILES

C1COCC[N+]1=C(N)N=C(N)N.[Cl-]

Canonical SMILES

C1COCCN1C(=NC(=N)N)N.Cl

3160-91-6

Related CAS

3731-59-7 (Parent)

solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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